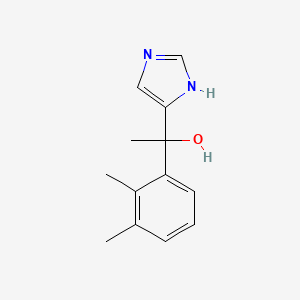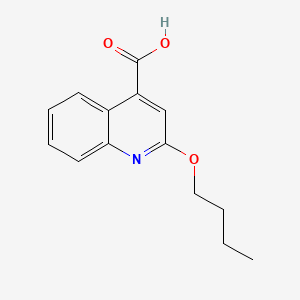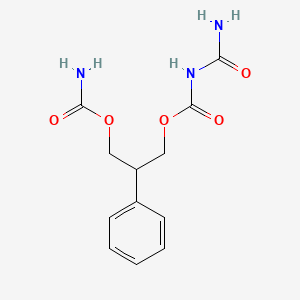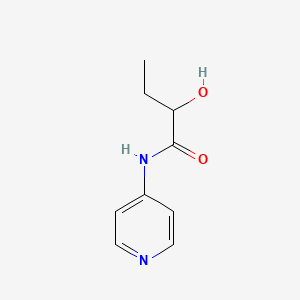
Cholansäure-verwandte Verbindung 1 (5-Alpha-Homopregnainsäure)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) is a steroid compound with a molecular weight of 332.53 g/mol and a chemical formula of C22H36O2 . It is a derivative of cholesterol and has gained attention due to its potential therapeutic and environmental applications. This compound exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other steroid compounds and studying reaction mechanisms.
Biology: Investigated for its role in hormone regulation and cellular processes.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) involves multiple steps, starting from cholesterol or its derivatives. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, ensuring high purity and yield.
Industrial Production Methods
Industrial production of Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) follows Good Manufacturing Practice (GMP) guidelines to ensure product quality and safety. The production process involves large-scale synthesis in cleanroom environments, with stringent control over reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
Wirkmechanismus
The mechanism of action of Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) involves its interaction with specific molecular targets and pathways. It modulates various biological processes by binding to receptors and enzymes, influencing cellular signaling and gene expression. The compound’s anti-inflammatory and anti-cancer effects are attributed to its ability to inhibit pro-inflammatory cytokines and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) can be compared with other similar steroid compounds, such as:
Cholesterol: The parent compound from which it is derived.
Pregnenolone: Another steroid precursor with different biological activities.
Dehydroepiandrosterone (DHEA): A steroid hormone with distinct physiological effects.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cholane Related Compound 1 (5-alpha-Homopregnanic Acid) involves the conversion of a starting material, pregnenolone, into the target compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium hydride", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium sulfate", "Ethyl acetate", "Methanesulfonic acid" ], "Reaction": [ "Pregnenolone is treated with sodium hydride to form the corresponding sodium salt.", "Bromine is added to the sodium salt to form the 5-bromo derivative.", "The 5-bromo derivative is treated with sodium hydroxide to form the 5-alpha-hydroxy derivative.", "The 5-alpha-hydroxy derivative is treated with hydrochloric acid to form the 5-alpha-chloro derivative.", "The 5-alpha-chloro derivative is reduced with sodium borohydride to form the 5-alpha-hydroxy-3-ketone derivative.", "The 5-alpha-hydroxy-3-ketone derivative is acetylated with acetic anhydride and pyridine to form the 5-alpha-acetoxy-3-ketone derivative.", "The 5-alpha-acetoxy-3-ketone derivative is treated with methanol and chloroform to form the 5-alpha-methoxy-3-ketone derivative.", "The 5-alpha-methoxy-3-ketone derivative is treated with sodium borohydride to form the 5-alpha-methoxy-3-alpha-hydroxy derivative.", "The 5-alpha-methoxy-3-alpha-hydroxy derivative is treated with methanesulfonic acid to form the target compound, Cholane Related Compound 1 (5-alpha-Homopregnanic Acid)." ] } | |
CAS-Nummer |
34311-19-8 |
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.53 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Pregnane-20-carboxylic acid, (5α,20S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











